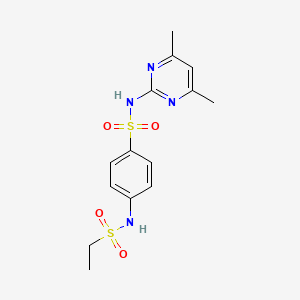

N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide, also known as DSF (Disulfiram), is a chemical compound that has been widely studied for its potential therapeutic applications. DSF was first synthesized in the 1920s as a potential treatment for parasitic infections, but it was later discovered to have other medical uses.

Applications De Recherche Scientifique

Spectroscopic and Structural Analysis

A comprehensive theoretical and experimental structural study on a closely related compound, sulfamethazine Schiff-base, showed its optimized molecular structure and harmonic vibrational frequencies investigated through DFT/B3LYP and HF methods. This study underscores the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, analyzed using natural bond orbital (NBO) analysis. The electronic structures, described by the TD-DFT method, and the structure–activity relationship correlate biological activity with quantum descriptors, suggesting potential applications in material science and molecular engineering (Mansour & Ghani, 2013).

Antimicrobial Activity

Research into the synthesis and biological evaluation of thiourea derivatives bearing the benzenesulfonamide moiety, inspired by second-line antituberculosis pro-drugs, showed significant antimycobacterial activity. This indicates the potential of N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Molecular Docking and SAR Study

A detailed study on the selective coordination ability of a sulfamethazine Schiff-base ligand towards copper(II) revealed insights into the molecular structures, spectral characteristics, and structural-activity relationship (SAR). This highlights the compound's potential in biochemical applications, particularly in understanding the interaction with metal ions and its effects on biological activities (Mansour, 2014).

Enzyme Inhibition and Molecular Docking

The Schiff bases derived from sulfamethazine were probed as urease inhibitors, showing moderate to strong inhibitory activity. This study emphasizes the potential of incorporating the N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide structure into novel compounds for enzyme inhibition, providing a basis for further exploration in therapeutic agents and agricultural chemicals (Hamad et al., 2020).

Propriétés

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S2/c1-4-23(19,20)17-12-5-7-13(8-6-12)24(21,22)18-14-15-10(2)9-11(3)16-14/h5-9,17H,4H2,1-3H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQONTMGWSYNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854646.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2854647.png)

![2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2854649.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2854655.png)

![[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine](/img/structure/B2854662.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2854663.png)